
Isothiocyanatobismuthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isothiocyanatobismuthanone is a coordination compound that features a bismuth center bonded to an isothiocyanate ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isothiocyanatobismuthanone can be synthesized through the reaction of bismuth salts with isothiocyanate precursors. One common method involves the reaction of bismuth nitrate with potassium isothiocyanate in an aqueous medium. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Isothiocyanatobismuthanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: Ligand exchange reactions where the isothiocyanate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange can be facilitated by using ligands like chloride or acetate under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state bismuth compounds.
Reduction: Lower oxidation state bismuth compounds.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Isothiocyanatobismuthanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other bismuth-containing compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in radiopharmaceuticals for imaging and therapy.
Industry: Utilized in the development of catalysts for organic synthesis and environmental remediation.
Mécanisme D'action
The mechanism of action of isothiocyanatobismuthanone involves its interaction with biological molecules and cellular components. The isothiocyanate group can react with nucleophiles such as thiols and amines, leading to the modification of proteins and enzymes. This can result in the inhibition of microbial growth or the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Bismuth Subsalicylate: Known for its use in medicine as an antacid and anti-diarrheal agent.
Bismuth Oxychloride: Used in cosmetics and pigments.
Bismuth Nitrate: Utilized in the synthesis of other bismuth compounds.
Uniqueness: Isothiocyanatobismuthanone is unique due to its isothiocyanate ligand, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other bismuth compounds that do not contain the isothiocyanate group.
Propriétés
Numéro CAS |
64128-14-9 |
|---|---|
Formule moléculaire |
CBiNOS |
Poids moléculaire |
283.06 g/mol |
Nom IUPAC |
isothiocyanato(oxo)bismuthane |
InChI |
InChI=1S/CNS.Bi.O/c2-1-3;;/q-1;+1; |
Clé InChI |
KULPQGOREUNOKX-UHFFFAOYSA-N |
SMILES canonique |
C(=N[Bi]=O)=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


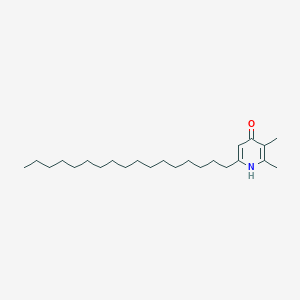
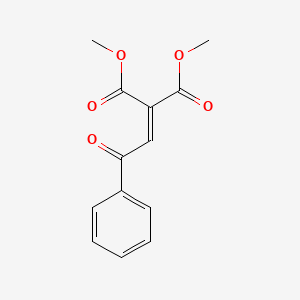
![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
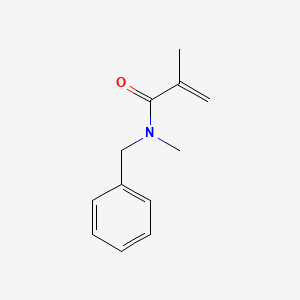
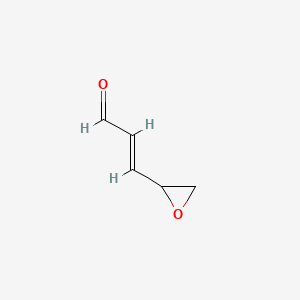
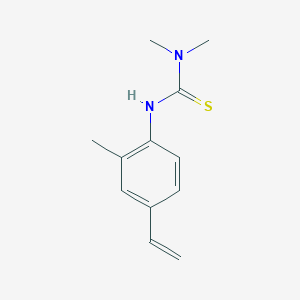
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)
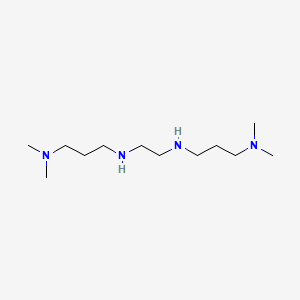
![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
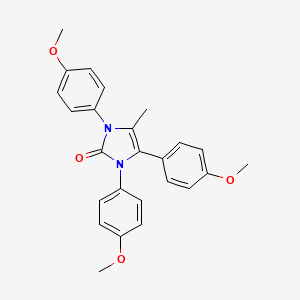
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)
![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)
